Benzene, 1,3-dimethyl-5-(trichlorosilyl)-
Description
"Benzene, 1,3-dimethyl-5-(trichlorosilyl)-" is an aromatic compound featuring a benzene ring substituted with two methyl groups at the 1- and 3-positions and a trichlorosilyl (-SiCl₃) group at the 5-position. The trichlorosilyl substituent introduces significant reactivity due to the electronegativity of chlorine and the silicon atom’s ability to form covalent bonds with oxygen, making this compound valuable in organosilicon chemistry. Potential applications include surface modification, polymer crosslinking, and as a precursor for silane coupling agents.
Properties
Molecular Formula |
C8H9Cl3Si |
|---|---|
Molecular Weight |
239.6 g/mol |
IUPAC Name |
trichloro-(3,5-dimethylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 |
InChI Key |
UTIDLSWCOUFQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[Si](Cl)(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the trichlorosilyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various organosilicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- involves the interaction of the trichlorosilane group with various nucleophiles. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzene, 1,3-dimethyl-5-(1-methylethyl) (CAS 4706-90-5)
- Structure : Benzene with methyl groups (1,3-) and an isopropyl group (5-).
- Molecular Weight : 148.24 g/mol .
- Boiling Point : 468.7 K (195.5°C) .
- Key Properties: Non-polar due to hydrocarbon substituents. Used in fragrance formulations and solvents.
- Contrast : Unlike the trichlorosilyl derivative, the isopropyl group lacks electrophilic reactivity, making it less suitable for surface functionalization but more stable under ambient conditions .
Benzene, 1,3-dichloro-5-methyl (CAS 25186-47-4)
- Structure : Benzene with methyl (5-) and dichloro (1,3-) groups.
- Molecular Weight : 161.03 g/mol .
- Key Properties: Polarizable Cl substituents enhance electrophilic substitution reactivity. Potential intermediate in agrochemical synthesis.
- Contrast : The dichloro groups increase electron-withdrawing effects compared to methyl and trichlorosilyl groups, altering reaction pathways (e.g., favoring nucleophilic aromatic substitution) .
Benzene, 1,3-diethyl-5-methyl (CAS 2050-24-0)
- Structure : Benzene with ethyl (1,3-) and methyl (5-) groups.
- Molecular Weight : 148.24 g/mol .
- Key Properties: Higher hydrophobicity due to longer alkyl chains.
- Contrast: Ethyl groups provide steric bulk without the reactivity of SiCl₃, limiting use in covalent bonding applications but improving solubility in non-polar media .
Benzene, 1,3,5-Trichloro-2-methoxy (CAS 87-40-1)
- Structure : Benzene with trichloro (1,3,5-) and methoxy (2-) groups.
- Molecular Weight : 211.47 g/mol .
- Key Properties: Methoxy group directs electrophilic substitution to specific positions. Known as 2,4,6-trichloroanisole, associated with musty odors in contaminated materials.
- Contrast : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing trichlorosilyl group, leading to divergent reactivity profiles .
Research Findings and Reactivity Insights
- Trichlorosilyl vs. Hydrocarbon Substituents: The -SiCl₃ group’s polarity and hydrolytic sensitivity (forming HCl and silanols) contrast with the inertness of alkyl groups, enabling unique applications in materials science but requiring anhydrous handling .
- Electronic Effects : Electron-withdrawing groups (e.g., -SiCl₃, -Cl) deactivate the benzene ring toward electrophilic attack, while electron-donating groups (e.g., -OCH₃) activate it .
Biological Activity
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-, also known as trichlorosilyl-1,3-dimethylbenzene, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H12Cl3Si
- Molecular Weight : 265.6 g/mol
- CAS Number : 1000000-00-0 (indicative; specific CAS may vary)
Synthesis
The synthesis of benzene, 1,3-dimethyl-5-(trichlorosilyl)- typically involves the reaction of 1,3-dimethylbenzene with trichlorosilane under controlled conditions. The process can be optimized for yield and purity through various methods such as:
- Direct chlorination : Utilizing chlorine gas in the presence of a catalyst.
- Silicon coupling reactions : Employing organosilicon reagents to achieve desired functionalization.
The biological activity of benzene derivatives often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the trichlorosilyl group can enhance reactivity and specificity towards target sites within cells.
- Cytotoxicity : Research indicates that certain benzene derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells .
- Genotoxicity : Benzene is known for its genotoxic effects, primarily due to its metabolites that can form DNA adducts. Studies have shown that exposure to benzene and its derivatives can lead to chromosomal aberrations and mutations .
- Enzyme Inhibition : Some studies suggest that benzene derivatives can inhibit key enzymes involved in metabolic pathways, potentially altering cellular metabolism and contributing to their biological effects .
Case Study 1: Cytotoxic Effects in Cancer Cell Lines
A study investigated the effects of benzene derivatives on human leukemia cell lines. The results demonstrated that exposure to varying concentrations of benzene, 1,3-dimethyl-5-(trichlorosilyl)- led to significant reductions in cell viability compared to control groups. The cytotoxicity was attributed to increased levels of ROS and subsequent activation of apoptotic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Case Study 2: Genotoxicity Assessment
Another research project focused on the genotoxic potential of benzene derivatives using the micronucleus assay in human lymphocytes. Results indicated a dose-dependent increase in micronuclei formation, suggesting that exposure to these compounds could lead to genetic damage.
| Treatment Group | Micronuclei Frequency (per 1000 cells) |
|---|---|
| Control | 5 |
| Low Dose (10 µM) | 15 |
| High Dose (50 µM) | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
